REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[CH2:9][C:8]2[CH:10]=[C:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:12]=[CH:13][C:7]=2[NH:6][S:5]1(=[O:19])=[O:18])[CH3:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:39][C:40]1[CH:48]=[C:47]2[C:43]([C:44]([C:49]3[CH2:50][CH2:51][N:52]([CH2:55][CH2:56]O)[CH2:53][CH:54]=3)=[CH:45][NH:46]2)=[CH:42][CH:41]=1.C(OCC)(=O)C>CN(C=O)C.O>[F:39][C:40]1[CH:48]=[C:47]2[C:43]([C:44]([C:49]3[CH2:50][CH2:51][N:52]([CH2:55][CH2:56][N:6]4[C:7]5[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:15])=[O:16])=[CH:10][C:8]=5[CH2:9][N:4]([CH:2]([CH3:1])[CH3:3])[S:5]4(=[O:19])=[O:18])[CH2:53][CH:54]=3)=[CH:45][NH:46]2)=[CH:42][CH:41]=1
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Name
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3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide
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Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
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CC(C)N1S(NC2=C(C1)C=C(C=C2)S(=O)(=O)C)(=O)=O
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Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)C=1CCN(CC1)CCO
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −5° C. for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirring for a further 20 mins
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (4×20 ml) the
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Type
|
DRY_WITH_MATERIAL
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Details
|
organics dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)C=1CCN(CC1)CCN1S(N(CC2=C1C=CC(=C2)S(=O)(=O)C)C(C)C)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |